molecular formula C21H18ClN3O5 B2919526 Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-52-9

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2919526
CAS RN: 899733-52-9
M. Wt: 427.84
InChI Key: STPPVVPXPRLYOH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridazine ring structure, which is a six-membered ring with two nitrogen atoms . It also seems to have ethoxy, chlorophenyl, and carboxylate functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other methods involving the reaction of multiple organic precursors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of polar functional groups like carboxylate and ethoxy could impact its solubility, while the aromatic ring structures could influence its stability .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

This compound has been explored in the synthesis of new quinazolines with potential antimicrobial activities. The process involves the reaction of related compounds with hydrazine hydrate, leading to the formation of various amides and other derivatives with antibacterial and antifungal properties (Desai, Shihora, & Moradia, 2007).

Crystal and Molecular Structure Studies

The compound has also been a subject of study in crystallography. For example, a closely related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized and its structure was analyzed using X-ray diffraction. This provided insights into molecular interactions and structural stability, contributing to a better understanding of its potential pharmacological significance (Achutha et al., 2017).

Antimicrobial Agent Development

Another research area involves the development of antimicrobial agents. Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, a related compound, was used to create various thioethers and amides, which were then tested for antimicrobial activity against pathogenic microorganisms, demonstrating potential medical applications (El-kerdawy et al., 1990).

Ultrasound Irradiation in Organic Synthesis

The compound has also been used in studies exploring efficient synthesis methods under ultrasound irradiation. This research contributes to the development of more efficient and selective chemical synthesis techniques, enhancing the production of various ethyl carboxylates (Machado et al., 2011).

Research in Heterocyclic Chemistry

In heterocyclic chemistry, derivatives of this compound have been synthesized and studied, contributing to the development of novel heterocyclic compounds. These studies aid in expanding the knowledge base of heterocyclic chemistry, which is essential in drug development and other applications (Awad, Abdel-rahman, & Bakhite, 1991).

properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPPVVPXPRLYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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